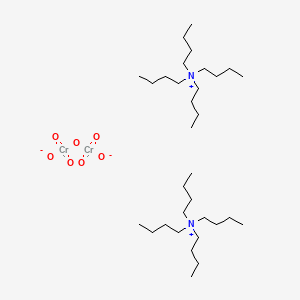
3-(3-甲氧基苯氧基)丙酸
描述
3-(3-Methoxyphenoxy)propionic Acid, also known by its IUPAC name 3-(3-methoxyphenoxy)propanoic acid, is a compound with the molecular formula C10H12O4 . It has a molecular weight of 196.2 and is typically found in a solid state .
Molecular Structure Analysis
The InChI code for 3-(3-Methoxyphenoxy)propionic Acid is 1S/C10H12O4/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) . This indicates the presence of a methoxy group (-OCH3) and a phenoxy group (-OC6H5) in the molecule.Physical And Chemical Properties Analysis
3-(3-Methoxyphenoxy)propionic Acid is a solid at room temperature . The compound is sealed in dry storage at room temperature . It has a flash point of 124.7 .科学研究应用
1. 化学合成和有机化学
3-(3-甲氧基苯氧基)丙酸及其相关化合物用于各种化学合成工艺中。例如,R. Maleski (1993) 说明了丙酸中 3-甲氧基苯酚的选择性亚硝化,这是合成某些有机化合物(如 6-甲氧基-2(3H)-苯并恶唑酮)的一个步骤 (Maleski, 1993)。类似地,D. Deffieux 等人(2004 年)描述了由 α-(2-甲氧基苯氧基)-2-甲基丙酸电化学合成邻苯醌单缩酮,为传统的化学氧化剂提供了一种替代方法 (Deffieux et al., 2004)。
2. 药理学和生物化学
在药理学研究中,3-(3-甲氧基苯氧基)丙酸相关化合物已被研究用于各种目的。例如,Chizumi Abe 等人(2023 年)研究了 3-(4-羟基-3-甲氧基苯基)丙酸在 Sprague-Dawley 大鼠中的吸收、代谢和组织积累,表明其在饮食多酚带来的健康益处中具有潜在意义 (Abe et al., 2023)。
3. 环境微生物学
在环境微生物学领域,与 3-(3-甲氧基苯氧基)丙酸结构相关的化合物已被用作模型化合物来研究细菌生长和代谢。R. Vicuña 等人(1987 年)利用木质素模型化合物(包括具有甲氧基苯氧基部分的化合物)来检查 Pseudomonas acidovorans 的生长和代谢途径 (Vicuña et al., 1987)。
4. 食品科学和营养学
在食品科学和营养学领域,G. Pereira-Caro 等人(2015 年)探讨了结肠菌群在橙汁消化过程中分解橙皮素和柚皮素(与 3-(3-甲氧基苯氧基)丙酸相关)等化合物的作用 (Pereira-Caro et al., 2015)。
5. 天然产物化学
在天然产物化学中,与 3-(3-甲氧基苯氧基)丙酸结构相似的化合物已被分离和研究其潜在应用。例如,Jielu Zhao 等人(2004 年)从红藻 Rhodomela confervoides 中分离出溴酚衍生物,包括具有甲氧基苯基丙酸部分的化合物,尽管发现它们对人类癌细胞系和微生物没有活性 (Zhao et al., 2004)。
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
属性
IUPAC Name |
3-(3-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-8-3-2-4-9(7-8)14-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTUZDBNDYMNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409550 | |
| Record name | 3-(3-Methoxyphenoxy)propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenoxy)propionic Acid | |
CAS RN |
49855-03-0 | |
| Record name | 3-(3-Methoxyphenoxy)propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-METHOXYPHENOXY)PROPIONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





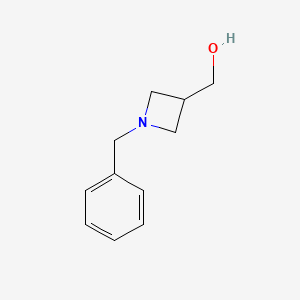
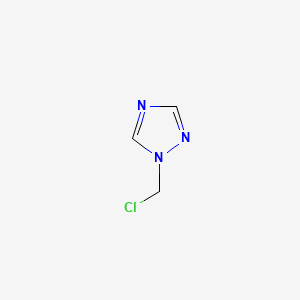
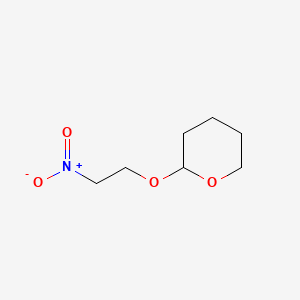
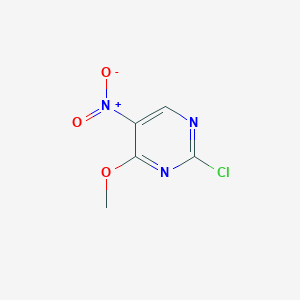

![2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1588039.png)



